1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL is an organic compound that belongs to the class of naphthols It is characterized by the presence of a pyridyl group attached to a naphthol moiety through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL typically involves the condensation reaction between 2-naphthol and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine linkage between the naphthol and pyridine moieties.
Industrial Production Methods
In an industrial setting, the production of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-[(3-pyridylamino)methyl]-2-naphthol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL involves its interaction with specific molecular targets. The imine group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-PYRIDYLIMINO)METHYL]-2-NAPHTHOL
- 1-[(4-PYRIDYLIMINO)METHYL]-2-NAPHTHOL
- 1-[(3-PYRIDYLIMINO)METHYL]-1-NAPHTHOL
Uniqueness
1-[(3-PYRIDYLIMINO)METHYL]-2-NAPHTHOL is unique due to its specific imine linkage and the position of the pyridyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(pyridin-3-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-16-8-7-12-4-1-2-6-14(12)15(16)11-18-13-5-3-9-17-10-13/h1-11,19H |
InChI Key |
URFRPBXPIPHXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.